1-(2,5-Difluorophenyl)piperidin-2-one
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Overview
Description
1-(2,5-Difluorophenyl)piperidin-2-one is a chemical compound with the molecular formula C11H11F2NO and a molecular weight of 211.21 g/mol . This compound is characterized by the presence of a piperidin-2-one ring substituted with a 2,5-difluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2,5-Difluorophenyl)piperidin-2-one typically involves the reaction of 2,5-difluoroaniline with piperidin-2-one under specific conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford the desired product in good yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
1-(2,5-Difluorophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams under mild conditions.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include sodium chlorite for oxidation and palladium catalysts for substitution reactions. Major products formed from these reactions include various substituted piperidines and lactams.
Scientific Research Applications
1-(2,5-Difluorophenyl)piperidin-2-one is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
1-(2,5-Difluorophenyl)piperidin-2-one can be compared with other piperidine derivatives, such as:
- 1-(4-Aminophenyl)piperidin-2-one
- 1-(2,6-Dichlorophenyl)piperidin-2-one
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The presence of fluorine atoms in this compound imparts unique reactivity and stability compared to its analogs .
Properties
Molecular Formula |
C11H11F2NO |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H11F2NO/c12-8-4-5-9(13)10(7-8)14-6-2-1-3-11(14)15/h4-5,7H,1-3,6H2 |
InChI Key |
VSSFWWCEZGWEEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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